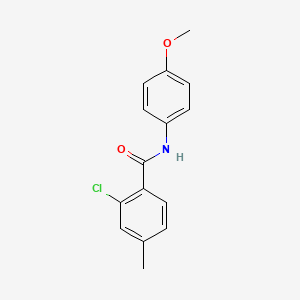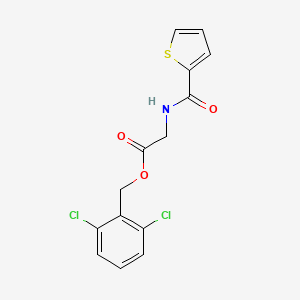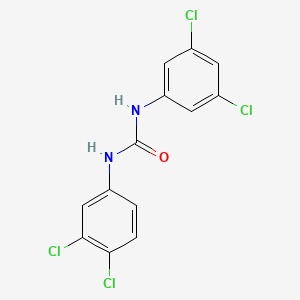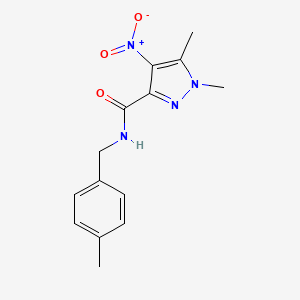
2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide, also known as CM156, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide is not fully understood, but it is believed to act on various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in cell growth, survival, and inflammation, which may explain this compound's potential therapeutic effects.
Biochemical and physiological effects:
Studies have shown that this compound can affect various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. This compound has also been shown to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of information on its toxicity and potential side effects, which may affect its use in animal or human studies.
Future Directions
There are several potential future directions for 2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide research, including further studies on its mechanism of action, toxicity, and potential side effects. Additionally, this compound may be studied for its potential use in combination with other therapeutic agents to enhance its effects. Finally, this compound may be studied for its potential use in other disease areas, such as autoimmune disorders and metabolic diseases.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in various disease areas. While further research is needed to fully understand its mechanism of action and potential side effects, this compound represents a promising area of research for the development of new treatments for cancer, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of 2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide involves the reaction of 4-methoxyaniline and 2-chloro-4-methylbenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-8-13(14(16)9-10)15(18)17-11-4-6-12(19-2)7-5-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEXHEIHIBTLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)
methanone](/img/structure/B5699089.png)
![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5699100.png)







![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)